1-Ethyl-1,4-dihydro-3H-2-benzopyran-3-one
Description
Contextual Significance of Benzopyran-3-one Derivatives in Chemical Research
Benzopyran derivatives are of significant interest in various fields of chemical research due to their diverse biological and pharmaceutical activities. nih.gov These compounds are not only found in natural products but are also synthesized for various applications. For instance, some benzopyran derivatives have shown potential as insulin-sensitizing agents, highlighting their relevance in medicinal chemistry. nih.gov The core benzopyran structure serves as a versatile scaffold for the development of new therapeutic agents. Research has explored their use as osteogenic agents, with some derivatives showing promise in promoting bone formation while also exhibiting anticancer activity. nih.gov Furthermore, certain benzopyran derivatives are investigated for their potential as potassium channel activators and 5-lipoxygenase inhibitors. google.com The synthesis of these compounds is an active area of research, with various methods being developed to create diverse derivatives efficiently. researchgate.netresearchgate.net
Academic Relevance and Research Trajectory of 1-Ethyl-1,4-dihydro-3H-2-benzopyran-3-one
While extensive research exists on the broader class of benzopyrans, specific academic focus on this compound is more niche. Much of the available information pertains to its structural analogs and the general class of isochromanones. The parent compound, 3-isochromanone (B1583819) (1,4-dihydro-3H-2-benzopyran-3-one), has been a subject of study, with reports on its isolation from fungi and its use as a starting material in the synthesis of more complex molecules. chemicalbook.com The synthesis of 3-isochromanone itself is well-documented, with methods including the Baeyer-Villiger oxidation of 2-indanone (B58226). chemicalbook.comgoogle.comprepchem.com The research trajectory for compounds like this compound is often tied to the exploration of structure-activity relationships within the isochromanone family. Scientists synthesize derivatives with various substituents, such as the ethyl group in this case, to investigate how these modifications affect the compound's chemical and biological properties.
Classification and Structural Relationship within Isochromanone Frameworks
This compound belongs to the isochromanone class of compounds. Isochromanones are isomers of chromanones, with the key difference being the position of the oxygen atom and the carbonyl group in the heterocyclic ring. Specifically, this compound is a derivative of 3-isochromanone, which has the IUPAC name 1,4-dihydro-3H-2-benzopyran-3-one. nih.govnist.gov The fundamental structure is a lactone, which is a cyclic ester. guidechem.com The ethyl group at the first position distinguishes it from the parent 3-isochromanone. This substitution can influence the molecule's stereochemistry and its interactions with biological targets. The isochromanone framework is a key structural motif in a number of biologically active compounds and serves as an important building block in organic synthesis. organic-chemistry.org
Chemical and Physical Properties
Below is a table summarizing some of the key chemical and physical properties of the parent compound, 3-isochromanone, which provides a basis for understanding the characteristics of its ethyl derivative.
| Property | Value |
| Molecular Formula | C9H8O2 |
| Molecular Weight | 148.16 g/mol nih.govchemeo.com |
| Appearance | Lamellae chemicalbook.com |
| CAS Number | 4385-35-7 nih.govnist.govchemeo.com |
| IUPAC Name | 1,4-dihydroisochromen-3-one nih.gov |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of chemical compounds. The following table outlines typical spectroscopic information for the parent compound, 3-isochromanone.
| Spectroscopic Technique | Key Data Points |
| Mass Spectrometry (GC-MS) | Experimental data available, showing characteristic fragmentation patterns. nih.gov |
| Mass Spectrometry (LC-MS) | Experimental MS2 data available for the [M-H]- precursor. nih.gov |
Structure
3D Structure
Properties
CAS No. |
61923-73-7 |
|---|---|
Molecular Formula |
C11H12O2 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
1-ethyl-1,4-dihydroisochromen-3-one |
InChI |
InChI=1S/C11H12O2/c1-2-10-9-6-4-3-5-8(9)7-11(12)13-10/h3-6,10H,2,7H2,1H3 |
InChI Key |
IROKOKCJELEFRE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C2=CC=CC=C2CC(=O)O1 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Ethyl 1,4 Dihydro 3h 2 Benzopyran 3 One and Its Analogues
Historical Evolution of Isochromanone Synthesis Techniques
The synthesis of the isochromanone framework has a rich history, with early methods often relying on multi-step sequences. Traditional approaches frequently involved the cyclization of pre-functionalized aromatic precursors. For instance, methods like the reaction of o-tolylacetic acid derivatives have been historically employed. google.com Another classic approach involves the treatment of isochroman-3-ones with various reagents like phenol (B47542) ethers in the presence of polyphosphoric acid. orgsyn.org Over time, the focus has shifted towards developing more efficient and milder reaction conditions. The use of various amines and the exploration of their reactions with isochromanones to form N-substituted 1,4-dihydro-3(2H)-isoquinolones or amides also represent early diversification of isochromanone chemistry. orgsyn.org
Modern Approaches for the Construction of the 1,4-Dihydro-3H-2-benzopyran-3-one Ring System
Contemporary synthetic chemistry offers a diverse toolkit for the construction of the 1,4-dihydro-3H-2-benzopyran-3-one ring system, emphasizing efficiency, selectivity, and the use of novel catalytic systems.
Cyclization Reactions Employing Various Precursors
Modern syntheses of the isochromanone core often involve innovative cyclization strategies starting from readily available materials. One prominent method is the electrophilic cyclization of o-(1-alkynyl)arenecarboxaldehydes and ketones. nih.gov This reaction can be initiated by various electrophiles such as iodine (I₂), N-iodosuccinimide (NIS), and bromine (Br₂), in the presence of nucleophiles like alcohols, leading to highly substituted isochromenes which can be further converted to isochromanones. nih.gov Another powerful approach involves transition-metal-catalyzed reactions. For example, palladium-catalyzed reactions of alkyl 2-vinylbenzoates with silyl-protected alkynyl bromides can yield 3-alkynylated isochroman-1-ones. organic-chemistry.org
A different strategy utilizes the aerobic oxidation of benzylic sp³ C-H bonds in ethers and alkylarenes, catalyzed by a recyclable TEMPO-derived sulfonic salt, to furnish isochromanones. organic-chemistry.org Tandem reactions, such as the carbopalladation/Suzuki-Miyaura coupling sequence, have also been developed to create highly substituted isochromanones stereoselectively. nih.govacs.org Furthermore, rhodium-promoted silylcarbocyclisation reactions of ethynylbenzyl alcohol with arylsilanes provide another route to functionalized 3-isochromanones. unipr.it
| Precursor Type | Reagents/Catalysts | Product Type |
| o-(1-Alkynyl)arenecarboxaldehydes | I₂, NIS, Br₂, Alcohols | Substituted 1H-Isochromenes |
| Alkyl 2-vinylbenzoates | Pd catalyst, Silyl-protected alkynyl bromides | 3-Alkynylated Isochroman-1-ones |
| Benzylic ethers/Alkylarenes | TEMPO-derived catalyst, NaNO₂, HCl | Isochromanones |
| Amido derivatives from benzyl (B1604629) alcohol | Pd catalyst, Suzuki-Miyaura coupling reagents | Highly substituted arylethylidene-isochromanones |
| Ethynylbenzyl alcohol | Rhodium catalyst, Arylsilanes | Functionalized 3-isochromanones |
Strategies for Introduction of the 1-Ethyl Substituent
The introduction of an ethyl group at the C1 position of the isochromanone ring can be achieved through several synthetic maneuvers. One common strategy involves the use of organometallic reagents. For instance, the reaction of an appropriate precursor, such as an isochromanone with a suitable leaving group at the C1 position, with an ethyl-containing organometallic reagent like ethylmagnesium bromide (a Grignard reagent) or ethyllithium (B1215237) can lead to the desired 1-ethyl substituted product.
Another approach is through the cyclization of a precursor that already contains the ethyl group in the appropriate position. For example, the synthesis could start from a substituted o-tolylacetic acid derivative where the benzylic position is substituted with a propyl group, which upon halogenation and subsequent cyclization would yield the 1-ethylisochromanone.
Stereoselective Synthesis of 1-Substituted Isochromanones
Achieving stereoselectivity in the synthesis of 1-substituted isochromanones is crucial for accessing specific enantiomers or diastereomers, which is often a requirement for biologically active compounds. Asymmetric synthesis has emerged as a powerful tool in this regard.
One notable method involves an asymmetric hetero-Diels-Alder reaction of in-situ generated isochromene and ortho-quinonemethide, catalyzed by a bimetallic Au(I)/chiral Sc(III) system, to produce tetracyclic isochromans with high enantioselectivity (up to 95% ee). nih.gov Another innovative approach is the asymmetric synthesis of isochromanone derivatives through a cascade reaction involving the trapping of carboxylic oxonium ylides. rsc.orgrsc.org This method utilizes a combination of achiral dirhodium salts and chiral N,N'-dioxide–metal complexes to achieve good to excellent enantioselectivity. rsc.org The stereochemical outcome of these reactions is often dictated by the chiral ligand or catalyst employed, which creates a chiral environment that favors the formation of one stereoisomer over the other. youtube.com For instance, the use of a chiral Lewis acid can direct the facial selectivity during the cyclization step of an aldol (B89426) cascade reaction. nih.gov
Catalytic Systems and Optimized Reaction Conditions in Synthesis
The choice of catalyst and the optimization of reaction conditions are paramount for achieving high yields and selectivity in isochromanone synthesis. A variety of catalytic systems have been explored, ranging from transition metals to organocatalysts.
Palladium catalysts are widely used in cross-coupling reactions to form the isochromanone core. organic-chemistry.orgnih.govacs.org Rhodium catalysts have proven effective in silylcarbocyclisation reactions and in the generation of oxonium ylides for cascade reactions. unipr.itrsc.org Iridium catalysts, in conjunction with chiral bisphosphine ligands, have been successfully employed in enantioselective intramolecular hydroarylation to synthesize chiral dihydrobenzofurans, a related class of compounds, suggesting their potential for isochromanone synthesis. rsc.org
Optimization of reaction conditions often involves screening different solvents, bases, temperatures, and catalyst loadings. For example, in the electrophilic cyclization of o-(1-alkynyl)arenecarboxaldehydes, various electrophiles like I₂, NIS, and Br₂ have been shown to be effective. nih.gov In the synthesis of isochromanone derivatives via oxonium ylides, the choice of the Lewis acid catalyst and the subunits of the ligand can be adjusted to improve enantioselectivity. nih.gov The use of specific bases like N,N-diisopropylethylamine is also common in certain synthetic routes. google.com
| Catalyst System | Reaction Type | Key Optimization Parameters |
| Pd(OAc)₂, PPh₃ | Carbopalladation/Suzuki-Miyaura | Base, Solvent, Temperature |
| Rh₂(TFA)₄, Chiral Ligand | Oxonium Ylide Cascade | Lewis Acid, Ligand Structure |
| Au(I)/Chiral Sc(III) | Asymmetric Hetero-Diels-Alder | Precursor choice, Catalyst loading |
| Iridium/Chiral Bisphosphine | Enantioselective Hydroarylation | Ligand, Solvent |
Purification and Yield Optimization Strategies for 1-Ethyl-1,4-dihydro-3H-2-benzopyran-3-one
After the synthesis, purification of the target compound is a critical step to obtain a product of high purity. Common purification techniques for organic compounds like this compound include column chromatography, recrystallization, and distillation. The choice of method depends on the physical properties of the compound and the nature of the impurities.
Chemical Reactivity and Transformations of 1 Ethyl 1,4 Dihydro 3h 2 Benzopyran 3 One
Electrophilic and Nucleophilic Substitution Reactions of the Benzopyranone Core
The benzopyranone core of 1-Ethyl-1,4-dihydro-3H-2-benzopyran-3-one possesses both an aromatic ring and a lactone moiety, each influencing its susceptibility to substitution reactions.
Electrophilic Substitution Reactions
Nucleophilic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a leaving group on the aromatic ring to stabilize the negatively charged Meisenheimer intermediate. libretexts.orgnih.govkhanacademy.orgchadsprep.com The unsubstituted benzopyranone ring is not sufficiently electron-deficient to readily undergo SNAr. However, if the aromatic ring were appropriately substituted with groups like nitro groups, nucleophilic substitution would become more feasible. libretexts.org
A more prominent nucleophilic character of the benzopyranone core is observed at the C-4 position, adjacent to the carbonyl group. The protons at this position are acidic, allowing for the formation of a lactone enolate under basic conditions. nih.govnih.gov This enolate is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions. Studies on the parent compound, 3-isochromanone (B1583819), have shown its enolate to be more nucleophilic than that of 2-coumaranone. nih.gov This enhanced nucleophilicity makes the C-4 position a key site for reactions with electrophiles. nih.govnih.gov
Reactions Involving the Lactone Functionality and the 1-Ethyl Substituent
The reactivity of this compound is significantly influenced by its lactone ring and the ethyl group at the benzylic position.
Reactions of the Lactone Functionality
The lactone, a cyclic ester, is susceptible to nucleophilic acyl substitution. This can lead to ring-opening under both acidic and basic conditions (hydrolysis) to yield the corresponding 2-(hydroxymethyl)phenylacetic acid derivative. The formation of the lactone enolate at the C-4 position, as previously mentioned, is a key aspect of its reactivity. This enolate can undergo a variety of reactions, including:
Knoevenagel Condensation: In the presence of a basic catalyst, 3-isochromanone reacts with aromatic aldehydes in a Knoevenagel-type condensation to form 4-arylidene-1,4-dihydro-3H-2-benzopyran-3-ones. nih.gov Microwave-assisted solid-support synthesis has been shown to be an efficient method for this transformation, with the potential to control the E/Z isomeric ratio of the products. nih.gov
Michael Addition: The enolate of 3-isochromanone can act as a nucleophile in Michael additions to α,β-unsaturated compounds like chalcones. nih.gov This reaction allows for the formation of a new carbon-carbon bond at the C-4 position.
The general conditions for the Knoevenagel condensation of 3-isochromanone with various aromatic aldehydes are summarized in the table below.
| Aldehyde | Catalyst/Support | Conditions | Product | E/Z Ratio | Reference |
| Benzaldehyde | KF/Alumina | Microwave | 4-Benzylidene-1,4-dihydro-3H-2-benzopyran-3-one | Varies | nih.gov |
| 4-Chlorobenzaldehyde | Piperidine/Silica (B1680970) | Microwave | 4-(4-Chlorobenzylidene)-1,4-dihydro-3H-2-benzopyran-3-one | Varies | nih.gov |
| 4-Methoxybenzaldehyde | Basic Alumina | Microwave | 4-(4-Methoxybenzylidene)-1,4-dihydro-3H-2-benzopyran-3-one | Varies | nih.gov |
Reactions of the 1-Ethyl Substituent
The 1-ethyl group is at a benzylic position, which typically enhances its reactivity. Potential reactions involving this group include:
Oxidation: The benzylic C-H bonds of the ethyl group can be oxidized under various conditions to yield a ketone (1-acetyl-1,4-dihydro-3H-2-benzopyran-3-one) or, with stronger oxidizing agents, a carboxylic acid through cleavage of the ethyl group.
Halogenation: Free radical halogenation, for instance with N-bromosuccinimide (NBS), would likely occur selectively at the benzylic position of the ethyl group, leading to a 1-(1-haloethyl) derivative.
Stability of Derived Alkenes: The stability of alkenes formed at the benzylic position is influenced by the electronic nature of the heterocyclic system. nih.gov In the case of the benzopyranone, the electron-withdrawing nature of the lactone could influence the stability of any double bond formed exocyclic to the 1-position.
Ring-Opening and Rearrangement Reactions of the 1,4-Dihydro-3H-2-benzopyran-3-one Scaffold
The bicyclic structure of this compound can undergo reactions that lead to the opening of the heterocyclic ring or rearrangement to other structural motifs.
Ring-Opening Reactions
As a lactone, the heterocyclic ring can be opened by nucleophiles. For instance, reaction with frustrated Lewis pairs, such as those derived from B(C₆F₅)₃ and a phosphine (B1218219) or a nitrogen base, can effect the ring-opening of δ-valerolactone to yield zwitterionic species. rsc.org A similar reactivity would be expected for the benzopyranone ring. Furthermore, cobalt-catalyzed enantioselective ring-opening reactions have been demonstrated for related unstrained heterocycles like 2,5-dihydrofurans, proceeding through a β-O elimination pathway. nih.gov Such catalytic systems could potentially be adapted for the ring-opening of this compound.
Rearrangement Reactions
Lewis acid-catalyzed rearrangements of methyl 4-aryldioxolan-5-ylacetates provide a synthetic route to isochroman-3-ylacetates and isochromane-γ-lactones. rsc.org This highlights that precursors can be rearranged to form the isochromanone skeleton. While specific rearrangements of the this compound scaffold itself are not well-documented, the inherent strain and electronic properties of the system could make it susceptible to skeletal reorganization under certain thermal or catalytic conditions.
Formation of Novel Heterocyclic and Fused Ring Systems Incorporating the 1,4-Dihydro-3H-2-benzopyran-3-one Moiety
The 1,4-dihydro-3H-2-benzopyran-3-one moiety is a valuable synthon for the construction of more complex heterocyclic and fused ring systems.
Synthesis of Fused Heterocycles
Derivatives of benzopyranones, particularly coumarins, are widely used in the synthesis of fused five-membered aromatic heterocycles. nih.govresearchgate.netresearchgate.net These strategies can often be conceptually applied to isochromanone systems. For example:
Fused Furans: Furobenzopyrones can be synthesized from hydroxy-substituted benzopyranones. nih.gov
Fused Pyrroles: The fusion of a pyrrole (B145914) ring to the benzopyranone core can lead to various isomers of chromenopyrrolones. nih.gov
Fused Thiophenes and Selenophenes: Similarly, thiophene (B33073) and selenophene (B38918) rings can be fused to the benzopyranone scaffold. nih.govresearchgate.net
Synthesis of Spiroheterocycles
3-Isochromanone has been utilized as a starting material for the diastereoselective synthesis of spiro-fused tetrahydroquinolines. researchgate.net This involves a Lewis acid-catalyzed cascade annulation initiated by an intramolecular hydride transfer. researchgate.net This demonstrates the utility of the C-4 methylene (B1212753) unit in constructing complex spirocyclic systems.
Detailed Mechanistic Investigations of this compound Transformations
The transformations of this compound can be understood through established reaction mechanisms.
Enolate-Based Reactions: The Knoevenagel condensation with aldehydes proceeds through the formation of the lactone enolate, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the final product. The mechanism of Michael additions also hinges on the nucleophilic attack of the enolate on the β-carbon of an α,β-unsaturated system.
Electrophilic Aromatic Substitution: The mechanism of EAS on the benzene (B151609) ring involves the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, followed by the loss of a proton to restore aromaticity. byjus.com
Nucleophilic Aromatic Substitution: For activated systems, the SNAr mechanism proceeds in two steps: addition of the nucleophile to form a Meisenheimer complex, followed by elimination of the leaving group. libretexts.org
Ring-Opening with Frustrated Lewis Pairs: The reaction with a frustrated Lewis pair involves the Lewis acidic boron center coordinating to the carbonyl oxygen, while the Lewis basic component attacks the methylene carbon adjacent to the ether oxygen, leading to the cleavage of the C-O bond. rsc.org
Fused Heterocycle Formation: The synthesis of fused heterocycles often involves multi-step sequences. For instance, the formation of a fused pyrazole (B372694) ring can occur via a 1,3-dipolar cycloaddition reaction. researchgate.net
Advanced Structural Characterization and Spectroscopic Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Analysis
High-resolution NMR spectroscopy is an indispensable tool for determining the precise connectivity and three-dimensional arrangement of atoms in 1-Ethyl-1,4-dihydro-3H-2-benzopyran-3-one. Both ¹H and ¹³C NMR spectra provide a wealth of information regarding the chemical environment of each nucleus.
In ¹H NMR spectroscopy, the chemical shifts and coupling constants of the protons reveal their spatial relationships. For instance, the protons on the ethyl group and the dihydropyran ring exhibit characteristic signals that can be unambiguously assigned. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), are employed to resolve ambiguities in the one-dimensional spectrum by identifying coupled protons. utah.edu For example, a COSY spectrum can clearly show the correlation between the protons on C1 and the adjacent methylene (B1212753) protons of the ethyl group.
¹³C NMR spectroscopy, including DEPT (Distortionless Enhancement by Polarization Transfer) experiments, complements the proton data by identifying the different types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons). utah.edu The chemical shift of the carbonyl carbon (C3) is a particularly notable feature in the ¹³C NMR spectrum, typically appearing far downfield. utah.edu The aromatic carbons also show distinct resonances in the region between 120 and 155 ppm. utah.edu
Advanced NMR experiments can also provide insights into the conformational dynamics of the dihydropyran ring, which can adopt various conformations such as half-chair or boat forms. The analysis of nuclear Overhauser effects (NOEs) in 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can help determine the preferred conformation and the stereochemical relationship between substituents.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Ethyl-CH₃ | 0.9 - 1.2 (triplet) | 10 - 15 |
| Ethyl-CH₂ | 1.5 - 2.0 (quartet) | 25 - 30 |
| C1-H | 4.5 - 5.0 (triplet) | 75 - 80 |
| C4-H₂ | 2.8 - 3.2 (singlet) | 35 - 40 |
| Aromatic-H | 7.0 - 7.5 (multiplet) | 120 - 140 |
| C3 (C=O) | - | 165 - 175 |
| C4a, C8a | - | 130 - 145 |
Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS) for Fragmentation Pathways and Molecular Identity
Mass spectrometry is a powerful technique for confirming the molecular weight of this compound and for elucidating its fragmentation pathways, which provides valuable structural information. Under electron ionization (EI), the molecule undergoes characteristic fragmentation, leading to a unique mass spectrum.
The molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound. The fragmentation pattern often involves the loss of the ethyl group, resulting in a significant peak at [M-29]⁺. Another common fragmentation pathway is the retro-Diels-Alder reaction of the dihydropyran ring, which can lead to the formation of various charged fragments.
High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the molecule and its fragments with very high precision, which in turn can be used to confirm the elemental composition.
Table 2: Predicted Major Fragments in the Mass Spectrum of this compound
| Fragment Ion | Proposed Structure | m/z |
| [M]⁺ | C₁₁H₁₂O₂⁺ | 176 |
| [M-C₂H₅]⁺ | C₉H₇O₂⁺ | 147 |
| [C₈H₈O]⁺ | (from retro-Diels-Alder) | 120 |
| [C₇H₇]⁺ | Tropylium ion | 91 |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The absorption of infrared radiation or the scattering of laser light at specific frequencies corresponds to the vibrations of different functional groups within this compound.
The most prominent feature in the IR spectrum is the strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) in the lactone ring, which typically appears in the range of 1720-1740 cm⁻¹. Other characteristic absorptions include the C-O-C stretching vibrations of the ether linkage and the C-H stretching and bending vibrations of the aromatic and aliphatic parts of the molecule.
Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The aromatic ring vibrations are often strong in the Raman spectrum.
Table 3: Key Vibrational Frequencies for this compound
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| C=O Stretch (lactone) | 1720 - 1740 (strong) | 1720 - 1740 (weak) |
| Aromatic C=C Stretch | 1580 - 1620 (medium) | 1580 - 1620 (strong) |
| C-O-C Stretch | 1200 - 1300 (strong) | 1200 - 1300 (medium) |
| Aliphatic C-H Stretch | 2850 - 3000 (medium) | 2850 - 3000 (strong) |
| Aromatic C-H Stretch | 3000 - 3100 (weak) | 3000 - 3100 (strong) |
X-ray Crystallography for Absolute Configuration and Solid-State Structure
For crystalline samples of this compound, single-crystal X-ray crystallography provides the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles.
Crucially, X-ray crystallography can be used to establish the absolute configuration of the chiral center at the C1 position, distinguishing between the (R) and (S) enantiomers. This is of paramount importance for understanding the biological activity of the molecule, as different enantiomers often exhibit different pharmacological properties. The solid-state structure also reveals intermolecular interactions, such as hydrogen bonding or van der Waals forces, which influence the crystal packing and physical properties of the compound.
Chromatographic Methods for Purity, Isolation, and Preparative Scale Research
Chromatographic techniques are essential for the purification, isolation, and analysis of this compound. High-performance liquid chromatography (HPLC) is a widely used method for assessing the purity of a sample and for separating it from byproducts and starting materials. chemicalbook.com By using a chiral stationary phase, HPLC can also be employed to separate the enantiomers of the compound.
Gas chromatography (GC), often coupled with mass spectrometry (GC-MS), is another valuable tool for analyzing the purity of the compound, particularly if it is sufficiently volatile and thermally stable. nih.gov
For larger-scale purification, flash column chromatography is a common technique. nih.gov The choice of the stationary phase (e.g., silica (B1680970) gel) and the eluent system is critical for achieving good separation. nih.gov These preparative methods are crucial for obtaining pure samples of this compound for further biological and chemical studies.
Theoretical and Computational Chemistry Studies of 1 Ethyl 1,4 Dihydro 3h 2 Benzopyran 3 One
Quantum Chemical Calculations for Electronic Structure and Stability (e.g., DFT, Semi-Empirical Methods)
Quantum chemical calculations are fundamental to understanding the electronic structure and thermodynamic stability of a molecule. Methods like Density Functional Theory (DFT) and semi-empirical calculations offer a balance between accuracy and computational cost, making them suitable for studying molecules of this size.
Density Functional Theory (DFT) studies are widely employed to optimize molecular geometry and calculate electronic properties. A common approach involves using the B3LYP functional with a basis set such as 6-31G*, which provides reliable results for organic molecules. These calculations yield key parameters like bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional structure. The total energy obtained from these calculations is an indicator of the molecule's stability.
Semi-empirical methods , such as PM3 or AM1, are computationally less intensive alternatives. While generally less accurate than DFT, they are useful for initial conformational searches and for studying large molecular systems. researchgate.net These methods provide valuable estimates of thermodynamic properties like the heat of formation. Density-functional tight-binding (DFTB) methods offer an alternative that is comparable in efficiency to semi-empirical methods but is based on DFT principles. nih.gov
Below is a table of selected optimized geometrical parameters calculated for 1-Ethyl-1,4-dihydro-3H-2-benzopyran-3-one using DFT.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C=O (carbonyl) | 1.21 Å |
| C-O (lactone) | 1.35 Å | |
| O-CH2 | 1.45 Å | |
| C-C (ethyl) | 1.54 Å | |
| Bond Angle | O=C-O | 121.5° |
| C-O-CH2 | 118.0° | |
| Dihedral Angle | C(aromatic)-C-C(ethyl)-C | 178.5° |
Note: The data in this table is representative of typical DFT calculation results for similar structures and is intended for illustrative purposes.
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the ethyl group and the dihydro-benzopyran ring means that this compound can exist in multiple conformations. Conformational analysis is crucial for identifying the most stable three-dimensional arrangement of the atoms, which corresponds to the global minimum on the potential energy surface.
Molecular Dynamics (MD) simulations offer a way to explore the conformational space of a molecule over time. nih.gov By simulating the motion of atoms and molecules, MD can reveal how the compound behaves in different environments, such as in the gas phase or in a solvent. nih.gov These simulations can help identify stable conformers and the energy barriers between them. For complex systems, hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) simulations can be employed to treat the most important part of the molecule with high accuracy while the rest of the system is modeled more efficiently. nih.gov
A systematic conformational search can be performed by rotating the key dihedral angles, such as the one defining the orientation of the ethyl group relative to the benzopyran ring. The energy of each resulting conformer is then calculated to identify the most stable structures.
| Conformer | Dihedral Angle (C(aromatic)-C-C(ethyl)-C) | Relative Energy (kcal/mol) |
| Anti-periplanar | ~180° | 0.00 |
| Syn-clinal (Gauche) | ~60° | 1.25 |
| Anti-clinal | ~120° | 2.10 |
Note: The data in this table is hypothetical and illustrates the expected relative stability of different rotamers of the ethyl group.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational methods are highly effective in predicting spectroscopic parameters, which can aid in the characterization of newly synthesized compounds. DFT calculations can provide theoretical vibrational (IR) frequencies and nuclear magnetic resonance (NMR) chemical shifts. nih.gov
Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated, and these often correlate well with experimental IR spectra. researchgate.net It is a standard practice to apply a scaling factor to the calculated frequencies to correct for approximations in the computational method and for anharmonicity. The calculated spectrum helps in the assignment of vibrational modes observed experimentally. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the prediction of ¹H and ¹³C NMR chemical shifts. nih.gov Comparing these calculated shifts with experimental data can confirm the proposed molecular structure. Discrepancies between calculated and experimental values can often be attributed to solvent effects, which are not always perfectly captured by computational models. nih.gov
| Spectroscopic Parameter | Calculated Value | Typical Experimental Value |
| IR Frequency (cm⁻¹) | C=O stretch: 1785 | ~1750 |
| C-O stretch: 1250 | ~1220 | |
| ¹H NMR Chemical Shift (ppm) | -CH₂- (ethyl): 1.85 | ~1.80 |
| -CH₃ (ethyl): 0.95 | ~0.90 | |
| ¹³C NMR Chemical Shift (ppm) | C=O (carbonyl): 168.5 | ~165.0 |
Note: This table presents plausible calculated spectroscopic data for the target compound and compares it with expected experimental values for illustrative purposes.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP)
Frontier Molecular Orbital (FMO) Theory: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity. taylorandfrancis.com The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction (nucleophilicity), while the LUMO is the orbital that is most likely to accept electrons (electrophilicity). youtube.comnih.gov The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is an important indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. nih.govresearchgate.net
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.net It helps to identify the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions of a molecule. These regions are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively. For this compound, the most negative potential is expected around the carbonyl oxygen atom, making it a likely site for interaction with electrophiles.
| Parameter | Calculated Energy (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -0.95 |
| HOMO-LUMO Gap (ΔE) | 5.90 |
Note: The data in this table is a representative example of FMO analysis for a molecule of this type.
Computational Exploration of Reaction Mechanisms and Transition States
Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify reactants, products, intermediates, and, most importantly, transition states. escholarship.org The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate.
For this compound, a potential reaction for study is the base-catalyzed hydrolysis of the lactone ring. Computational studies can distinguish between different possible mechanisms, such as a concerted or a stepwise pathway. nih.gov Calculations can determine the geometries of the transition states and the activation energies for each step. This information provides a detailed understanding of the reaction's feasibility and kinetics. Such studies often employ DFT methods to accurately model the bond-breaking and bond-forming processes. researchgate.net
| Reaction Step | Mechanism | Calculated Activation Energy (kcal/mol) |
| Nucleophilic attack of OH⁻ on C=O | Stepwise | 12.5 |
| Ring opening | Stepwise | 8.2 |
Note: This table provides hypothetical activation energies for the steps of a plausible reaction mechanism involving the target compound.
Biological Activity Mechanisms and Structure Activity Relationships
Mechanistic Basis of Antimicrobial Activities
There is currently no available scientific literature detailing the mechanistic basis of the antimicrobial activities specifically for 1-Ethyl-1,4-dihydro-3H-2-benzopyran-3-one. Although related compounds such as certain coumarin-1,2,3-triazole conjugates and N-ethylpyridone-3-carboxylic acid have demonstrated antibacterial properties, the specific mechanisms for the target compound have not been elucidated. Studies on other antimicrobial agents suggest that mechanisms can include the disruption of bacterial cell walls, inhibition of essential enzymes, or interference with nucleic acid synthesis, but these have not been specifically investigated for this compound.
Mechanistic Insights into Antioxidant and Anti-inflammatory Pathways
Detailed mechanistic insights into the antioxidant and anti-inflammatory pathways of this compound are not described in the existing research. The broader family of coumarins (2H-1-benzopyran-2-ones) is known to possess antioxidant and anti-inflammatory properties, often attributed to their ability to scavenge free radicals and modulate inflammatory signaling cascades. However, specific studies confirming and detailing these mechanisms for the 1-ethyl dihydro-2-benzopyran-3-one variant are absent.
Investigation of Enzyme Inhibition and Receptor Modulation Mechanisms
There is no direct research available investigating the enzyme inhibition or receptor modulation mechanisms of this compound. Studies on other benzopyran derivatives have shown engagement with various biological targets. For instance, certain benzopyrans have been identified as inhibitors of the hypoxia-inducible factor (HIF)-1 pathway and Kir3.1-containing potassium channels. These interactions are highly structure-dependent, and in the absence of specific research, it is not possible to extrapolate these findings to this compound.
Molecular Interactions with Biological Macromolecules
Specific data from molecular modeling, docking, or experimental studies detailing the molecular interactions of this compound with biological macromolecules like proteins or nucleic acids are not available. Research on analogous compounds has sometimes included molecular docking simulations to predict binding modes. For example, a study on a different benzopyran derivative suggested interactions with amino acid residues such as Leu376, Met379, and Thr380 within its target protein. However, no such interaction studies have been published for this compound.
Emerging Research Applications of 1 Ethyl 1,4 Dihydro 3h 2 Benzopyran 3 One in Scientific Domains
Utilization as a Versatile Synthetic Intermediate for Complex Molecules
The 1-ethyl-1,4-dihydro-3H-2-benzopyran-3-one scaffold is a valuable starting point for the synthesis of more complex molecular architectures. Its utility as a synthetic intermediate stems from the reactivity of the lactone ring and the potential for further functionalization.
The parent compound, 1,4-dihydro-3H-2-benzopyran-3-one, can be synthesized through various methods, including the Baeyer-Villiger oxidation of 2-indanone (B58226). prepchem.com A common procedure involves treating 2-indanone with an oxidizing agent like m-chloroperoxybenzoic acid in the presence of a base such as sodium bicarbonate.
Table 1: Synthesis of 1,4-dihydro-3H-2-benzopyran-3-one
| Starting Material | Reagents | Product | Ref. |
|---|
The introduction of the ethyl group at the 1-position can be achieved through the alkylation of the parent 3-isochromanone (B1583819). This typically involves the generation of an enolate at the C1 position using a strong base, followed by reaction with an ethyl halide.
Plausible Synthetic Route to this compound:
Enolate Formation: Treatment of 1,4-dihydro-3H-2-benzopyran-3-one with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperature to selectively deprotonate the C1 position.
Alkylation: Quenching the resulting enolate with an electrophile like iodoethane (B44018) or bromoethane (B45996) to introduce the ethyl group at the C1 position.
Once synthesized, the 1-ethyl derivative serves as a versatile intermediate. The lactone can be opened under basic or acidic conditions to reveal a carboxylic acid and an alcohol, which can then undergo a wide range of further transformations. The ethyl group itself can influence the steric and electronic properties of the molecule, guiding subsequent reactions or providing a point for further elaboration.
Development in Functional Materials Chemistry (e.g., Chromophores, Polymers, Fluorescent Probes)
Benzopyran and its derivatives are known to be key components in various functional materials due to their photophysical properties. nih.gov For instance, coumarins (1H-benzopyran-2-ones) are widely used as fluorescent dyes and chromophores. While specific studies on this compound in materials science are not yet prevalent, the structural features suggest potential in this area.
The core benzopyranone structure can act as a chromophore, absorbing light in the UV-visible region. The introduction of an ethyl group at the 1-position can influence the molecule's photophysical properties in several ways:
Solubility: The ethyl group can enhance solubility in organic solvents, which is crucial for processing and incorporation into polymeric matrices.
Solid-State Packing: The non-planar nature of the dihydrobenzopyranone ring, combined with the ethyl substituent, can disrupt close packing in the solid state, potentially leading to materials with interesting optical properties, such as aggregation-induced emission (AIE).
Electronic Effects: The alkyl group can have a modest electron-donating effect, which may subtly tune the absorption and emission wavelengths of the chromophore.
Derivatives of 2H-benzopyrans have been investigated for their photochromic behavior. nih.gov By analogy, functionalization of the this compound core with photo-responsive groups could lead to the development of novel photo-switchable materials.
Exploration in Agrochemical Research
Many natural and synthetic compounds containing the isocoumarin (B1212949) and benzopyranone scaffold have demonstrated a range of biological activities, including antifungal, antibacterial, and insecticidal properties. This makes them attractive templates for the discovery of new agrochemicals. For example, certain 3,3-disubstituted 3,4-dihydro-1,2,4-benzotriazines, which are also heterocyclic compounds, have been investigated for various pharmacological activities. nih.gov
While there is no specific published research on the agrochemical applications of this compound, its structural similarity to other biologically active compounds suggests its potential as a candidate for screening in agrochemical discovery programs. The introduction of the ethyl group can affect the lipophilicity of the molecule, which is a critical parameter for its uptake and transport in plants and insects.
Table 2: Potential Agrochemical Screening Areas for this compound
| Activity | Rationale |
|---|---|
| Fungicidal | The isocoumarin core is present in many natural antifungals. |
| Insecticidal | Modification of the core structure can lead to neurotoxic effects in insects. |
Further research would be required to synthesize and test this compound and its derivatives for various agrochemical activities.
Design and Synthesis of Research Probes for Biological Systems
Research probes are essential tools for studying biological processes. The design of such probes often involves a scaffold molecule that can be modified with reporter groups (e.g., fluorophores, biotin) and reactive groups for target engagement. The this compound scaffold could serve as a valuable platform for the development of novel research probes.
The benzopyranone core itself may possess intrinsic fluorescence, which can be modulated by substituents on the aromatic ring. The 1-ethyl group provides a handle that can influence the binding affinity and selectivity of the probe for its biological target. For instance, in the context of enzyme inhibitors, the ethyl group could occupy a hydrophobic pocket in the active site.
Furthermore, the synthesis of 1-alkyl-1,3-dihydro-2,1-benzisoxazoles, another class of heterocyclic compounds, has been reported for their potential in medicinal chemistry, highlighting the interest in such substituted heterocyclic systems as probes and therapeutic agents. nih.gov
Applications in Combinatorial Chemistry and Library Synthesis
Combinatorial chemistry is a powerful strategy for drug discovery, enabling the rapid synthesis of large numbers of related compounds for high-throughput screening. The synthesis of this compound can be readily adapted for the creation of a combinatorial library.
The key alkylation step to introduce the ethyl group can be varied by using a range of different alkylating agents. This would allow for the generation of a library of 1-alkyl-1,4-dihydro-3H-2-benzopyran-3-ones with diverse substituents at the 1-position.
Table 3: Example of a Combinatorial Library Based on the 1,4-dihydro-3H-2-benzopyran-3-one Scaffold
| Scaffold | Alkylating Agent | Product |
|---|---|---|
| 1,4-dihydro-3H-2-benzopyran-3-one | Iodoethane | This compound |
| 1,4-dihydro-3H-2-benzopyran-3-one | Methyl iodide | 1-Methyl-1,4-dihydro-3H-2-benzopyran-3-one |
| 1,4-dihydro-3H-2-benzopyran-3-one | Propyl bromide | 1-Propyl-1,4-dihydro-3H-2-benzopyran-3-one |
Such a library of compounds could then be screened against a variety of biological targets to identify new lead compounds for drug development. The structural diversity introduced by varying the alkyl substituent at the 1-position would increase the chances of discovering compounds with potent and selective activity.
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling 1-Ethyl-1,4-dihydro-3H-2-benzopyran-3-one in laboratory settings?
- Methodological Answer :
- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. For respiratory protection, use NIOSH-approved P95 respirators for low exposures or OV/AG/P99 cartridges for higher concentrations .
- Ventilation : Conduct experiments in fume hoods to minimize inhalation risks .
- Spill Management : Avoid dust generation; use inert absorbents (e.g., vermiculite) and dispose of waste via authorized facilities .
- Table 1 : Safety Summary
| Hazard Type | Precaution | Reference |
|---|---|---|
| Skin Irritation | Nitrile gloves, lab coat | |
| Respiratory Exposure | P95/P99 respirators | |
| Spill Cleanup | Inert absorbents, no drainage |
Q. What synthetic routes are commonly employed to prepare this compound derivatives?
- Methodological Answer :
- Condensation Reactions : React ethyl-substituted dihydroxybenzaldehyde with ketones in ethanol under reflux, using piperidine as a catalyst (e.g., analogous to methods for benzopyran-4-one derivatives) .
- Cyclization Strategies : Utilize acid-catalyzed cyclization of prenylated phenolic precursors to form the benzopyran core .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended for isolating pure products .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR to confirm the ethyl group (δ ~1.2–1.4 ppm for CH, δ ~4.0–4.3 ppm for CH) and lactone carbonyl (δ ~170–175 ppm) .
- FT-IR : Detect lactone C=O stretch (~1740 cm) and aromatic C-H bends (~750–850 cm) .
- HPLC-MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) for purity assessment; ESI-MS in positive mode to confirm molecular ion peaks .
Advanced Research Questions
Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Degradation Studies : Incubate the compound in buffers (pH 2–12) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC every 24 hours .
- Kinetic Analysis : Calculate half-life (t) using first-order kinetics. Stability is typically reduced in alkaline conditions (pH > 10) due to lactone ring hydrolysis .
- Storage Recommendations : Store at –20°C in amber vials under inert gas (N) to prevent oxidation .
Q. How should contradictions in reported physicochemical properties (e.g., melting point, solubility) be resolved?
- Methodological Answer :
- Experimental Validation :
- Melting Point : Use differential scanning calorimetry (DSC) with a heating rate of 10°C/min under N .
- Solubility : Perform shake-flask assays in DMSO, ethanol, and phosphate buffer (pH 7.4) at 25°C, analyzed via UV-Vis spectroscopy .
- Data Harmonization : Compare results across multiple batches and laboratories to identify systematic errors .
Q. What strategies are recommended for evaluating the compound’s biological activity in endocrine disruption assays?
- Methodological Answer :
- In Vitro Models : Use ERα/ERβ (estrogen receptor) transactivation assays in HEK293 cells. Dose-response curves (0.1–100 μM) with 17β-estradiol as a positive control .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .
- Table 2 : Assay Parameters
| Assay Type | Cell Line | Endpoint | Reference |
|---|---|---|---|
| ER Transactivation | HEK293 | Luciferase activity | |
| Metabolic Stability | Liver microsomes | % Parent remaining |
Q. What advanced chromatographic methods are suitable for resolving enantiomeric impurities in synthetic batches?
- Methodological Answer :
- Chiral HPLC : Use Chiralpak IG-U columns with n-hexane/isopropanol (85:15) mobile phase. Monitor at 254 nm; retention times differentiate enantiomers .
- Circular Dichroism (CD) : Confirm enantiopurity by comparing CD spectra to authentic standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
